molecular formula C9H13NO B1293681 4-Propoxyaniline CAS No. 4469-80-1

4-Propoxyaniline

Cat. No.: B1293681
CAS No.: 4469-80-1
M. Wt: 151.21 g/mol
InChI Key: DWOIGSLSPPLRKO-UHFFFAOYSA-N
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Description

4-Propoxyaniline is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Properties and Mechanisms

  • Influence on Bladder Function : Propiverine hydrochloride, a derivative of benzilic acid which includes 4-propoxyaniline, was studied for its effects on the bladder in dogs. The research found that propiverine hydrochloride significantly increased the maximum vesical volume and decreased the frequency of rhythmic bladder contractions, indicating its potential as a treatment for pollakiuria (Kaneko et al., 1989).
  • Effect on Vesico-detrusor Reflex : Another study explored the effects of propiverine hydrochloride on the vesico-detrusor reflex in dogs, revealing its inhibitory action on the efferent terminal of the pelvic nerve, further supporting its potential therapeutic use (Kaneko et al., 1989).

Therapeutic Applications

  • Treatment of Multiple Sclerosis : 4-Aminopyridine, another compound related to this compound, has shown effectiveness in treating symptoms of multiple sclerosis, such as decreased walking capacity. The drug improves impulse conduction through demyelinated lesions, translating to improved walking speed and muscle strength in patients (Jensen et al., 2014).

Effects on Neurological Disorders

  • Parkinsonism Induced by Analogues : A study reported parkinsonism in a patient due to abuse of 4-propyloxy-4-phenyl-N-methylpiperidine, a meperidine congener. This highlights the importance of understanding the neurotoxic potential of compounds related to this compound (Davis et al., 1979).

Mechanism of Action

Mode of Action

The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .

Biochemical Pathways

It has been used as a reactant for the preparation of aggrecanase inhibitors . Aggrecanases are enzymes that degrade aggrecan, a major component of cartilage, and their inhibition could potentially be beneficial in conditions like osteoarthritis.

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

As mentioned earlier, it has been used in the preparation of aggrecanase inhibitors , suggesting a potential role in modulating cartilage degradation.

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect its action .

Biochemical Analysis

Biochemical Properties

4-Propoxyaniline plays a significant role in biochemical reactions, particularly as a reactant in the preparation of aggrecanase inhibitors . It interacts with various enzymes and proteins, including aggrecanase, which is involved in the breakdown of aggrecan, a major component of cartilage. The interaction between this compound and aggrecanase is crucial for inhibiting the enzyme’s activity, thereby preventing cartilage degradation. Additionally, this compound may interact with other biomolecules, such as transport proteins and receptors, influencing their function and activity.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in inflammatory responses and cell proliferation. It may also impact cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the production and utilization of energy within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. For example, this compound inhibits aggrecanase by binding to its active site, preventing the enzyme from cleaving aggrecan. This inhibition is crucial for maintaining cartilage integrity and preventing joint diseases. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of aggrecanase activity and modulation of gene expression . These temporal effects are important for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as inhibiting aggrecanase activity and reducing inflammation. At high doses, this compound can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. These findings highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions involve the oxidation, reduction, and conjugation of this compound, leading to the formation of metabolites that are excreted from the body. The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The compound’s localization and accumulation in specific tissues can influence its activity and function. For example, this compound may accumulate in cartilage tissue, where it exerts its inhibitory effects on aggrecanase .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For instance, this compound may localize to the endoplasmic reticulum or lysosomes, where it interacts with enzymes and other biomolecules. This localization is essential for understanding the compound’s mechanism of action and its potential therapeutic applications .

Properties

IUPAC Name

4-propoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6H,2,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOIGSLSPPLRKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063486
Record name Benzenamine, 4-propoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4469-80-1
Record name 4-Propoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4469-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-propoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004469801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-propoxy-
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Record name Benzenamine, 4-propoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-propoxyaniline
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Synthesis routes and methods

Procedure details

The method of claim 1 wherein nitrobenzene is reacted with propanol to form p-propoxyaniline.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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